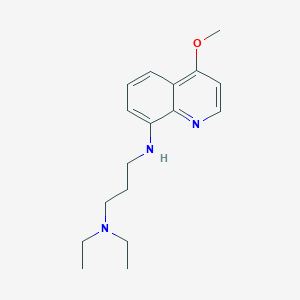
N',N'-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,N’-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine is a chemical compound with the molecular formula C17H25N3O. It is known for its unique structure, which includes a quinoline ring substituted with a methoxy group and a propane-1,3-diamine chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyquinoline and propane-1,3-diamine.
Alkylation: The 4-methoxyquinoline is alkylated with diethylamine to introduce the diethylamino group.
Coupling Reaction: The alkylated product is then coupled with propane-1,3-diamine under specific reaction conditions to form the final compound.
The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of N’,N’-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N’,N’-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N’,N’-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to its quinoline structure.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of N’,N’-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’,N’-diethyl-N-(4-hydroxyquinolin-8-yl)propane-1,3-diamine
- N’,N’-diethyl-N-(4-chloroquinolin-8-yl)propane-1,3-diamine
- N’,N’-diethyl-N-(4-methylquinolin-8-yl)propane-1,3-diamine
Uniqueness
N’,N’-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine is unique due to the presence of the methoxy group on the quinoline ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with molecular targets compared to other similar compounds .
Eigenschaften
CAS-Nummer |
5430-58-0 |
|---|---|
Molekularformel |
C17H25N3O |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
N',N'-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine |
InChI |
InChI=1S/C17H25N3O/c1-4-20(5-2)13-7-11-18-15-9-6-8-14-16(21-3)10-12-19-17(14)15/h6,8-10,12,18H,4-5,7,11,13H2,1-3H3 |
InChI-Schlüssel |
WIUSNONDOFFMOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCNC1=CC=CC2=C(C=CN=C21)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















